3-Phenyl-1,4-benzodioxine-2-carbaldehyde
Description
Structural and Chemical Significance of 1,4-Benzodioxine Architectures
The 1,4-benzodioxine scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a 1,4-dioxine ring. wikipedia.orgnih.gov Its partially saturated analogue, 1,4-benzodioxan, is also of significant chemical interest. guidechem.comresearchgate.net The structural rigidity and the presence of two oxygen atoms impart distinct chemical properties to this framework. These architectures are found in a variety of natural products, including lignans (B1203133) and neolignans such as Silybin and Purpurenol. scirp.org
The significance of the 1,4-benzodioxane (B1196944) moiety is particularly pronounced in medicinal chemistry, where it is recognized as a versatile template in drug design. researchgate.netscirp.org Its incorporation into molecular structures has led to the development of compounds with a wide array of biological activities. researchgate.net The structural features of the scaffold, such as the potential for substitution on both the benzene and dioxane rings, allow for fine-tuning of a molecule's interaction with biological targets. researchgate.net This has resulted in the discovery of 1,4-benzodioxane derivatives with applications as antihypertensive, antioxidant, cytotoxic, and antimicrobial agents. scirp.org
Table 1: Physicochemical Properties of the Parent 1,4-Benzodioxine Scaffold
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆O₂ |
| Molar Mass | 134.13 g/mol |
| CAS Number | 255-37-8 |
| Appearance | Data not available |
| Boiling Point | 193 °C |
| Density | 1.201 g/cm³ |
Data sourced from PubChem CID 136071 and Wikipedia. wikipedia.orgnih.gov
Positioning of the 3-Phenyl and 2-Carbaldehyde Moieties within the 1,4-Benzodioxine Ring System
In 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, the substituents are located on the unsaturated 1,4-dioxine portion of the scaffold. The carbaldehyde group (-CHO) at the C-2 position and the phenyl group (-C₆H₅) at the C-3 position create a highly functionalized and electronically distinct system.
The presence of the double bond between C-2 and C-3 makes this part of the molecule planar and introduces conjugation between the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the carbaldehyde. This extended π-system significantly influences the molecule's electronic properties and reactivity. The carbaldehyde group is a strong electron-withdrawing group, which polarizes the double bond and makes the C-3 position susceptible to nucleophilic attack. The phenyl group at C-3 contributes to the steric bulk and can modulate the electronic nature of the double bond through resonance and inductive effects.
The unsaturation between C(2) and C(3) is synthetically valuable, providing a strategic entry point for creating diverse 2,3-disubstituted 1,4-benzodioxine and, subsequently, 1,4-benzodioxane derivatives. mdpi.comresearchgate.net The specific arrangement in this compound offers a unique substrate for reactions targeting the aldehyde functionality or the conjugated system.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀O₃ |
| PubChem CID | 677881 |
| Molar Mass | 238.24 g/mol |
Data sourced from PubChem CID 677881. nih.gov
Overview of Research Trajectories on Substituted 1,4-Benzodioxines in Contemporary Organic Synthesis
Contemporary research on substituted 1,4-benzodioxines is largely driven by their potential in medicinal chemistry and materials science. Synthetic efforts are often directed towards the creation of libraries of derivatives for biological screening. scirp.org
A significant research trajectory involves the synthesis of 1,4-benzodioxane-based compounds as inhibitors of specific enzymes. For instance, derivatives have been designed as selective and reversible inhibitors of human monoamine oxidase B (MAO-B), which is a target for treating neurological disorders. nih.gov Other studies have focused on developing 2,3-dihydrobenzo[b] wikipedia.orgresearchgate.netdioxine derivatives as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a target for anticancer therapies. nih.gov
Another major area of research is the development of novel synthetic methodologies to access functionalized benzodioxine scaffolds. This includes methods for the regioselective substitution of the benzodioxin ring system. For example, the synthesis of 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid was achieved through the regioselective lithiation at the C-3 position, highlighting a strategy to create unsymmetrically 2,3-disubstituted benzodioxins that can serve as versatile building blocks for more complex molecules. mdpi.comresearchgate.net These synthetic advancements pave the way for creating a wider diversity of structures for various chemical applications. mdpi.com
Table 3: Examples of Research Applications for Substituted 1,4-Benzodioxine/dioxane Derivatives
| Derivative Class | Research Focus | Application Area |
|---|---|---|
| 1,4-Benzodioxan-substituted chalcones | Selective inhibition of monoamine oxidase B (MAO-B) | Neurodegenerative Diseases |
| 2,3-Dihydro-1,4-benzodioxine-5-carboxamides | Inhibition of PARP1 enzyme | Anticancer Therapy |
| 1,4-Benzodioxane-6-carboxylic acid amides | Synthesis of analogs for biological screening | Drug Discovery |
| 2,3-Disubstituted 1,4-benzodioxins | Development of novel synthetic building blocks | Organic Synthesis |
Information sourced from multiple studies. scirp.orgmdpi.comnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,4-benzodioxine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFKKHQXOJXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 3 Phenyl 1,4 Benzodioxine 2 Carbaldehyde
Reactions Involving the Carbaldehyde Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for a wide array of nucleophilic addition and condensation reactions. Its position adjacent to the unsaturated dioxine ring and the phenyl group influences its reactivity.
Nucleophilic Additions and Condensations
Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated. masterorganicchemistry.comlibretexts.org This process can be followed by an elimination step, particularly in condensation reactions.
Key nucleophilic additions and condensations applicable to 3-Phenyl-1,4-benzodioxine-2-carbaldehyde include:
Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbaldehyde to produce secondary alcohols upon acidic workup. The reaction irreversibly forms a new carbon-carbon bond. masterorganicchemistry.com
Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene, replacing the C=O bond with a C=C double bond. It is a highly versatile method for alkene synthesis.
Aldol (B89426) and Knoevenagel Condensations: In the presence of a base, this compound can react with enolizable ketones or aldehydes (Aldol condensation) or compounds with active methylene (B1212753) groups (Knoevenagel condensation) to form α,β-unsaturated carbonyl compounds after a dehydration step. beilstein-journals.org
| Reaction Type | Nucleophile/Reagent | Expected Product | Mechanism Notes |
|---|---|---|---|
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-(3-Phenyl-1,4-benzodioxin-2-yl)ethanol | Irreversible nucleophilic addition of the methyl group to the carbonyl carbon. masterorganicchemistry.com |
| Wittig Reaction | (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | 3-Phenyl-2-vinyl-1,4-benzodioxine | Formation of a betaine (B1666868) intermediate followed by elimination of triphenylphosphine (B44618) oxide. |
| Knoevenagel Condensation | Malonic acid, Piperidine (catalyst) | 3-(3-Phenyl-1,4-benzodioxin-2-yl)acrylic acid | Initial nucleophilic addition of the malonic acid enolate, followed by dehydration. beilstein-journals.org |
Oxidation and Reduction Processes of the Aldehyde Functionality
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Various oxidizing agents can convert the carbaldehyde to the corresponding 3-Phenyl-1,4-benzodioxine-2-carboxylic acid. Mild oxidants are often preferred to avoid degradation of the benzodioxine ring. Common methods include:
Tollens' Reagent: A solution of silver nitrate (B79036) in ammonia (B1221849) oxidizes aldehydes, depositing a silver mirror.
Potassium Permanganate (B83412) (KMnO₄): A strong oxidant that effectively converts aldehydes to carboxylic acids, typically in basic or acidic conditions.
Hydrogen Peroxide (H₂O₂): A greener oxidizing agent that can be used, often in a basic medium, for efficient oxidation. researchgate.net
Reduction: The reduction of the aldehyde group yields (3-Phenyl-1,4-benzodioxin-2-yl)methanol. This is typically achieved using metal hydride reagents. savemyexams.com
Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that reduces aldehydes and ketones in alcoholic or aqueous solutions. rsc.org It is generally the preferred reagent due to its safety and selectivity.
Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous solvents like diethyl ether or THF. libretexts.org It will also reduce other functional groups if present.
| Process | Reagent(s) | Product | Conditions |
|---|---|---|---|
| Oxidation | KMnO₄, NaOH, H₂O | 3-Phenyl-1,4-benzodioxine-2-carboxylic acid | Typically requires heating. organic-chemistry.org |
| Oxidation | H₂O₂, KOH, Methanol (B129727) | 3-Phenyl-1,4-benzodioxine-2-carboxylic acid | A mild and efficient method for electron-rich aromatic aldehydes. researchgate.net |
| Reduction | Sodium Borohydride (NaBH₄) | (3-Phenyl-1,4-benzodioxin-2-yl)methanol | Methanol or Ethanol solvent, room temperature. rsc.org |
| Reduction | Lithium Aluminium Hydride (LiAlH₄), then H₂O | (3-Phenyl-1,4-benzodioxin-2-yl)methanol | Anhydrous diethyl ether, followed by careful aqueous workup. libretexts.org |
Formation of Imines, Oximes, and Hydrazones
This compound reacts with primary amines and related nitrogen-based nucleophiles in a condensation reaction to form carbon-nitrogen double bonds. masterorganicchemistry.com These reactions are typically catalyzed by a small amount of acid and proceed via a carbinolamine intermediate, which then dehydrates to form the final product. nih.govyoutube.com
Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields N-substituted imines. The reaction is reversible and can be driven to completion by removing the water formed. redalyc.org
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. nih.gov Oximes are often stable, crystalline solids.
Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. mdpi.com These derivatives are useful for characterization and in further synthetic transformations like the Wolff-Kishner reduction.
| Derivative | Reagent | Product Name |
|---|---|---|
| Imine | Aniline (C₆H₅NH₂) | N-(3-Phenyl-1,4-benzodioxin-2-ylmethylene)aniline |
| Oxime | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazone | Hydrazine (N₂H₄) | This compound hydrazone |
| Phenylhydrazone | Phenylhydrazine (C₆H₅NHNH₂) | This compound phenylhydrazone |
Reactions of the 1,4-Benzodioxine Ring System
The reactivity of the heterocyclic ring system involves the aromatic benzene (B151609) portion and the dioxine ether linkages.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the 1,4-benzodioxine moiety can undergo electrophilic aromatic substitution (EAS). wikipedia.org The reactivity and orientation of incoming electrophiles are governed by the existing substituents. The two ether oxygen atoms of the dioxine ring are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. byjus.com
In this compound, positions 6 and 7 are the most likely sites for substitution. The directing effects of the substituents are as follows:
Ether Oxygens (at positions 1 and 4): Strongly activating, directing ortho and para to themselves (i.e., positions 5, 6, 7, and 8).
Considering the combined electronic effects, electrophilic attack is strongly favored at the 6- and 7-positions of the benzene ring.
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-phenyl-1,4-benzodioxine-2-carbaldehyde and 7-Nitro isomer |
| Bromination | Br₂, FeBr₃ | 6-Bromo-3-phenyl-1,4-benzodioxine-2-carbaldehyde and 7-Bromo isomer |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Phenyl-2-carbaldehyde-1,4-benzodioxine-6-sulfonic acid and 7-Sulfonic acid isomer |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-3-phenyl-1,4-benzodioxine-2-carbaldehyde and 7-Acetyl isomer |
Ring-Opening and Rearrangement Reactions
The 1,4-benzodioxine ring system, a type of cyclic ether, is generally stable under neutral and basic conditions. However, under acidic conditions, the ether linkages can be susceptible to cleavage. wikipedia.orgmasterorganicchemistry.com For this compound, protonation of one of the ether oxygen atoms would be the initial step in an acid-catalyzed ring-opening reaction. This protonation makes the oxygen a better leaving group, facilitating nucleophilic attack.
The subsequent reaction pathway, whether it follows an SN1 or SN2 mechanism, would depend on the stability of the resulting carbocation intermediate. wikipedia.orgmasterorganicchemistry.com Given the presence of the phenyl group at the 3-position and the aldehyde at the 2-position, the stability of potential carbocations at these positions would dictate the regioselectivity of the ring opening.
Rearrangement reactions of the 1,4-benzodioxine skeleton itself are not commonly reported in the literature. However, rearrangements involving the substituents are plausible. For instance, under certain conditions, the aldehyde group could potentially undergo reactions that lead to molecular rearrangements, though this would be speculative without direct experimental evidence.
Influence of the 3-Phenyl Substituent on Reactivity
The phenyl group at the 3-position of the 1,4-benzodioxine ring exerts a significant influence on the molecule's reactivity through a combination of steric and electronic effects.
Steric Hindrance Effects
The phenyl group is a sterically demanding substituent. stackexchange.comechemi.com Its presence at the 3-position of the benzodioxine ring creates steric hindrance, which can affect the approach of reagents to the neighboring aldehyde group at the 2-position and to the heterocyclic ring itself.
This steric bulk can influence the rate and stereochemical outcome of reactions. For example, in nucleophilic addition reactions to the carbonyl group of the aldehyde, the phenyl group may direct the incoming nucleophile to the less hindered face of the molecule. The degree of this steric influence is quantifiable and is often compared using parameters like the cyclohexane (B81311) A-value, where the phenyl group is considered a relatively large substituent. stackexchange.com
The planarity of the phenyl ring means that its steric effect is not uniform in all directions. echemi.com Rotation around the single bond connecting the phenyl group to the benzodioxine ring can alter the steric environment around the reactive centers. This conformational flexibility can play a role in modulating the reactivity of the molecule.
Electronic Modulation of the Benzodioxine System
The phenyl group can modulate the electronic properties of the 1,4-benzodioxine system through both inductive and resonance effects. quora.comnumberanalytics.com
Inductive Effect: Due to the higher electronegativity of sp2-hybridized carbon atoms compared to sp3-hybridized carbons, the phenyl group typically exerts a weak electron-withdrawing inductive effect (-I effect). quora.com This effect can influence the electron density of the adjacent atoms in the benzodioxine ring, potentially affecting the reactivity of the ether linkages. A decrease in electron density could make the ether oxygens less basic and therefore less susceptible to protonation under acidic conditions.
Resonance Effect: The phenyl group can also participate in resonance with the benzodioxine system, depending on the specific reaction and any intermediates formed. If a positive or negative charge develops on an adjacent atom during a reaction, the phenyl group can stabilize this charge through delocalization into its π-system. This resonance stabilization can have a profound impact on reaction rates and the stability of intermediates. For instance, if a carbocation were to form at the 3-position of the benzodioxine ring, it would be significantly stabilized by resonance with the adjacent phenyl group.
Derivatization Strategies for Expanding the Chemical Space of 3 Phenyl 1,4 Benzodioxine 2 Carbaldehyde
Modification at the Aldehyde Position
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.
The oxidation of the aldehyde group in 3-phenyl-1,4-benzodioxine-2-carbaldehyde to a carboxylic acid provides a key intermediate for the synthesis of esters and amides. This transformation can be readily achieved using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid, 3-phenyl-1,4-benzodioxine-2-carboxylic acid, can then be converted to its corresponding esters and amides through well-established protocols.
For the synthesis of esters, Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, is a common method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Amide synthesis typically proceeds via the activation of the carboxylic acid, for instance, by forming the acyl chloride or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. The synthesis of amide derivatives of the related 1,4-benzodioxane-6-carboxylic acid has been reported, demonstrating the feasibility of these transformations on the benzodioxane scaffold. scirp.orgscirp.org
Table 1: Representative Synthesis of Carboxylic Acid Derivatives
| Entry | Starting Material | Reagents and Conditions | Product |
| 1 | This compound | 1. KMnO₄, acetone, H₂O, rt2. H₃O⁺ | 3-Phenyl-1,4-benzodioxine-2-carboxylic acid |
| 2 | 3-Phenyl-1,4-benzodioxine-2-carboxylic acid | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 3-phenyl-1,4-benzodioxine-2-carboxylate |
| 3 | 3-Phenyl-1,4-benzodioxine-2-carboxylic acid | 1. SOCl₂, reflux2. NH₃, THF | 3-Phenyl-1,4-benzodioxine-2-carboxamide |
Note: The reaction conditions and yields are illustrative and based on general organic chemistry principles, as specific literature data for this compound is not available.
The aldehyde can be reduced to a primary alcohol, (3-phenyl-1,4-benzodioxin-2-yl)methanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for further functionalization, such as etherification or esterification.
Reductive amination of the aldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), provides a direct route to the corresponding secondary or tertiary amines. This reaction is a powerful tool for introducing nitrogen-containing moieties.
The Wittig reaction is a widely used method for the conversion of aldehydes and ketones to alkenes. nih.govunimi.it In this reaction, this compound would be treated with a phosphorus ylide (Wittig reagent) to yield a 3-phenyl-2-(alkenyl)-1,4-benzodioxine derivative. The nature of the R group on the ylide determines the substituent on the newly formed double bond. The stereoselectivity of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.
Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which employs phosphonate (B1237965) esters, can also be utilized and often offer advantages in terms of reactivity and the ease of separation of byproducts.
Table 2: Examples of Wittig Olefination
| Entry | Wittig Reagent | Product |
| 1 | Methyltriphenylphosphonium bromide / n-BuLi | 3-Phenyl-2-vinyl-1,4-benzodioxine |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-phenyl-1,4-benzodioxin-2-yl)acrylate |
Note: These are hypothetical examples to illustrate the scope of the Wittig reaction.
Substitution on the Phenyl Ring
The phenyl group at the 3-position of the benzodioxine ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can modulate the electronic and steric properties of the molecule.
The phenyl ring can be halogenated using standard electrophilic halogenating agents. For example, bromination can be achieved with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The directing effect of the benzodioxine moiety will influence the position of substitution, with the para-position being the most likely site of substitution due to steric hindrance at the ortho-positions.
Nitration of the phenyl ring can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
For further arylation or the introduction of other carbon-based substituents, the halogenated derivatives of this compound can be employed in various palladium-catalyzed cross-coupling reactions.
The Suzuki coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for forming carbon-carbon bonds. For instance, a bromo-substituted phenyl ring on the benzodioxine scaffold could be coupled with a variety of aryl or vinyl boronic acids.
Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), the Heck reaction (coupling with alkenes), and the Sonogashira coupling (coupling with terminal alkynes). These reactions provide a powerful platform for the synthesis of a diverse library of derivatives with extended conjugation and structural complexity.
Table 3: Potential Cross-Coupling Reactions
| Entry | Halogenated Substrate | Coupling Partner | Reaction | Product |
| 1 | 3-(4-Bromophenyl)-1,4-benzodioxine-2-carbaldehyde | Phenylboronic acid | Suzuki | 3-(Biphenyl-4-yl)-1,4-benzodioxine-2-carbaldehyde |
| 2 | 3-(4-Bromophenyl)-1,4-benzodioxine-2-carbaldehyde | Tributyl(vinyl)tin | Stille | 3-(4-Vinylphenyl)-1,4-benzodioxine-2-carbaldehyde |
| 3 | 3-(4-Bromophenyl)-1,4-benzodioxine-2-carbaldehyde | Styrene | Heck | 3-(4-Styrylphenyl)-1,4-benzodioxine-2-carbaldehyde |
Note: These examples are illustrative of the potential applications of cross-coupling reactions on a hypothetical halogenated derivative.
Modifications of the Benzene (B151609) Ring of the Dioxine System
The benzene ring of the 1,4-benzodioxine scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity and orientation of incoming electrophiles are governed by the activating, ortho-, para-directing nature of the two ether-like oxygen atoms fused to the ring. These oxygen atoms increase the electron density of the aromatic ring through resonance, making it more susceptible to attack by electrophiles, primarily at positions 6 and 7 (para to the oxygens) and to a lesser extent at positions 5 and 8 (ortho to the oxygens).
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the this compound scaffold can be systematically modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto its benzene moiety. These modifications are typically achieved through standard electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org
Electron-Withdrawing Groups (EWGs):
Nitration: The introduction of a nitro group (–NO2), a potent EWG, can be accomplished using standard nitrating agents. For instance, reacting a benzodioxine derivative with a mixture of nitric acid and a strong acid like trifluoroacetic acid can yield nitro-substituted products. nih.gov Subsequent chemical modifications can be performed on the nitro group, significantly expanding the chemical space.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O), a meta-directing deactivator, onto the ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl3. wikipedia.org This functional group can serve as a handle for further derivatization.
Electron-Donating Groups (EDGs):
Reduction of Nitro Groups: A common strategy to install an EDG is the reduction of a previously introduced nitro group. Catalytic hydrogenation is an effective method for converting the nitro group into a primary amine (–NH2), a strong activating, ortho-, para-directing group. nih.gov
Friedel-Crafts Alkylation: This reaction attaches an alkyl group, which is a weak EDG, to the aromatic ring. The reaction typically employs an alkyl halide and a Lewis acid catalyst. byjus.comnih.gov However, this reaction is sometimes prone to issues like polyalkylation and carbocation rearrangements. nih.gov
Table 1: Examples of Reactions for Introducing Substituents on the Benzodioxine Ring
| Substituent Type | Group Example | Reaction Type | Typical Reagents |
|---|---|---|---|
| Electron-Withdrawing | -NO₂ | Nitration | HNO₃ / Trifluoroacetic Acid |
| Electron-Withdrawing | -Br, -Cl | Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ |
| Electron-Withdrawing | -COR | Friedel-Crafts Acylation | RCOCl / AlCl₃ |
| Electron-Donating | -NH₂ | Reduction of Nitro Group | H₂, Pd/C |
Formation of Fused Heterocyclic Systems Incorporating the Benzodioxine Moiety
The 2-carbaldehyde functional group in this compound is a versatile precursor for constructing novel fused heterocyclic systems. Through cyclocondensation reactions with various binucleophiles, the benzodioxine moiety can be annulated with additional rings, leading to complex polycyclic structures.
A prominent strategy involves the multicomponent reaction of the aldehyde with an amino-pyrimidine and an active methylene (B1212753) compound. For example, a one-pot reaction of this compound with a 6-aminopyrimidine derivative (such as 6-aminouracil) and a 1,3-dicarbonyl compound (like dimedone or barbituric acid) can yield complex fused systems. rsc.orgsharif.edu This type of reaction, often proceeding through a sequence of condensation and cyclization steps, can generate novel pyrimido[4,5-b]quinoline frameworks fused to the dioxine ring. nih.gov
Another effective approach is the reaction of the aldehyde with ortho-diamines. Condensation of this compound with a substituted o-phenylenediamine (B120857) can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the dioxine core. Alternatively, using specific diamines like 2,3-diaminoquinoxaline can facilitate the construction of more elaborate polycyclic systems, such as pyrimido[5′,4′:5,6] rsc.orgresearchgate.netdioxino[2,3-b]quinoxalines, by forming a new pyrazine (B50134) ring. researchgate.net
These annulation strategies significantly expand the structural diversity of the 1,4-benzodioxine scaffold, providing access to novel chemical entities with unique three-dimensional architectures.
Table 2: Examples of Fused Heterocyclic Systems from this compound
| Reactant(s) | Resulting Fused System | Reaction Type |
|---|---|---|
| 6-Aminouracil + Dimedone | Pyrimido[4,5-b]quinoline derivative | Multicomponent Cyclocondensation |
| o-Phenylenediamine | 1,5-Benzodiazepine derivative | Cyclocondensation |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. Through various 1D and 2D experiments, it is possible to map the complete carbon and proton framework of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The structural confirmation of this compound is achieved by a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. rsc.org The protons of the phenyl group and the benzene (B151609) ring of the benzodioxin moiety would resonate in the aromatic region (δ 7.0-8.0 ppm). The olefinic proton on the dioxin ring is also expected in this region. Based on related benzodioxin structures, the four protons on the fused benzene ring would appear as a complex multiplet system. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected in the range of δ 190-195 ppm. rsc.org The aromatic and olefinic carbons of the phenyl and benzodioxin rings would appear between δ 115 and 160 ppm. nih.govscirp.org For a related compound, 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid, the carbons of the benzodioxin double bond were observed around δ 135 ppm, while the carbons of the fused benzene ring were seen at approximately δ 116-141 ppm. mdpi.com
2D NMR Experiments: To definitively assign these signals and confirm the structure, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity between adjacent protons within the phenyl ring and the benzodioxin's benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the aldehyde proton and the C2 carbon of the dioxin ring, as well as the C1' carbon of the phenyl ring, confirming the connectivity of the key functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Supporting Evidence |
| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 190 - 195 | Characteristic range for aromatic aldehydes. rsc.org |
| C2 (olefinic) | --- | ~135 | Inferred from related benzodioxin structures. mdpi.com |
| C3 (olefinic) | --- | ~135-140 | Inferred from related benzodioxin structures. mdpi.com |
| C4a, C8a (bridgehead) | --- | ~140-145 | Inferred from related benzodioxane structures. nih.gov |
| C5, C6, C7, C8 | 7.0 - 7.5 (m) | ~115 - 125 | Typical aromatic region for benzodioxin ring protons. mdpi.com |
| Phenyl C1' | --- | ~130-135 | Quaternary carbon attached to the dioxin ring. |
| Phenyl C2', C6' | 7.6 - 7.9 (m) | ~128-130 | Ortho protons of the phenyl ring. |
| Phenyl C3', C5' | 7.4 - 7.6 (m) | ~129 | Meta protons of the phenyl ring. |
| Phenyl C4' | 7.4 - 7.6 (m) | ~131 | Para proton of the phenyl ring. |
Chiral NMR Reagents and Anisotropic Effects for Enantiomeric Excess Determination
While this compound itself is achiral, related saturated compounds like 2,3-dihydro-1,4-benzodioxane derivatives can be chiral. In such cases, determining the enantiomeric excess (e.e.) is vital. NMR spectroscopy, with the aid of chiral auxiliaries, provides a powerful method for this analysis without requiring physical separation of the enantiomers. koreascience.kr
The principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA) or by mixing them with a chiral solvating agent (CSA). researchgate.net Diastereomers have different physical properties and, crucially, distinct NMR spectra.
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid, is an enantiomerically pure reagent that covalently bonds to the analyte. This reaction forms two new diastereomeric compounds that will exhibit separate signals in the ¹H or ¹³C NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric ratio. koreascience.kr
Chiral Solvating Agents (CSAs): A CSA forms non-covalent diastereomeric complexes with the enantiomers of the analyte. These transient complexes exist in rapid equilibrium. The differential interaction between the CSA and each enantiomer places the protons of the analyte in slightly different magnetic environments, leading to the splitting of NMR signals. researchgate.net This splitting, or non-equivalence (Δδ), allows for the quantification of each enantiomer. The magnitude of the splitting is influenced by factors like the solvent, temperature, and concentration of the CSA.
The anisotropic effect is key to this differentiation. The chiral agent, particularly if it contains aromatic rings, creates a magnetically anisotropic environment. When the enantiomers complex with the chiral agent, their respective protons experience this magnetic field differently, resulting in the observed separation of their NMR signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. It measures the m/z value with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental composition, distinguishing between compounds that might have the same nominal mass. For this compound (C₁₅H₁₀O₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison serves as a definitive confirmation of the compound's elemental composition, a crucial piece of data in structural elucidation. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like aromatic aldehydes. und.eduscirp.org
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.
For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen radical (M-1) or the loss of the entire formyl radical (M-29, -CHO). libretexts.orgyoutube.com The fragmentation of this compound would be expected to show a prominent molecular ion peak (M⁺) due to the stability of the aromatic systems. Key fragmentation pathways would likely involve:
Loss of H•: A peak at m/z [M-1]⁺ corresponding to the formation of a stable acylium ion.
Loss of •CHO: A peak at m/z [M-29]⁺ from the cleavage of the aldehyde group, leaving the stable 3-phenyl-1,4-benzodioxin cation.
Loss of CO: Subsequent loss of carbon monoxide from the [M-1]⁺ fragment to give a peak at m/z [M-29]⁺.
Due to the reactivity of aldehydes, analysis by GC-MS can sometimes be improved by derivatization, for example, by reacting the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more stable oxime derivative prior to injection. acs.orgresearchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (C₁₅H₁₀O₃, MW = 238.24)
| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |
| 238 | [C₁₅H₁₀O₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. |
| 237 | [C₁₅H₉O₃]⁺ | M⁺• - H• | Loss of hydrogen radical, forming a stable acylium ion. libretexts.org |
| 209 | [C₁₄H₉O₂]⁺ | M⁺• - •CHO | Alpha-cleavage, loss of the formyl radical. libretexts.orgyoutube.com |
| 181 | [C₁₃H₉O]⁺ | [C₁₄H₉O₂]⁺ - CO | Loss of carbon monoxide from the [M-29] fragment. |
| 77 | [C₆H₅]⁺ | Fragmentation of phenyl group | Characteristic fragment for a phenyl substituent. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would display several characteristic absorption bands:
Aldehyde Group: A strong, sharp C=O stretching band is expected around 1705-1685 cm⁻¹, with the frequency lowered from a typical aliphatic aldehyde due to conjugation with the dioxin ring system. vscht.czlibretexts.org Additionally, two characteristic C-H stretching bands for the aldehyde proton should appear near 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for aldehydes. libretexts.org
Aromatic Rings: C=C stretching vibrations within the phenyl and benzene rings will produce several bands in the 1600-1450 cm⁻¹ region. researchgate.netnih.gov Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz
Dioxin Ring: The C-O-C ether linkages of the dioxin ring will give rise to strong, characteristic stretching bands. Aryl-alkyl ether C-O stretches typically appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Medium-Weak |
| 2850 & 2750 | C-H Stretch | Aldehyde (O=C-H) | Medium-Weak |
| 1705 - 1685 | C=O Stretch | Conjugated Aldehyde | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Medium-Strong (multiple bands) |
| ~1250 | C-O Stretch (asymmetric) | Aryl Ether | Strong |
| ~1050 | C-O Stretch (symmetric) | Aryl Ether | Strong |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Rings | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The structure of this compound incorporates several chromophoric features: the benzene ring, the phenyl substituent, the α,β-unsaturated aldehyde system, and the dioxine ring ether linkages. These features give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions.
The electronic absorption spectrum of such a compound is expected to be complex, resulting from the conjugation between the phenyl group, the benzodioxine system, and the carbaldehyde group. The benzodioxine moiety itself, a derivative of benzene, typically exhibits absorption bands related to the benzene π-system. For the parent compound, 1,4-benzodioxan, a UV-Vis spectrum recorded in methanol (B129727) shows a characteristic absorption maximum. spectrabase.com
In this compound, the extended conjugation is anticipated to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 1,4-benzodioxan. The spectrum would likely be characterized by:
Intense bands at shorter wavelengths (around 200-280 nm): These are attributable to π → π* transitions within the aromatic systems (the fused benzene ring and the phenyl substituent).
A less intense band at a longer wavelength (above 300 nm): This band is characteristic of the n → π* transition of the carbonyl group in the carbaldehyde function. The conjugation with the double bond and aromatic rings can influence the position and intensity of this absorption.
Detailed research on related structures, such as 1,4-benzodioxan-substituted chalcones which also contain an extended conjugated system, supports the presence of significant UV-Vis absorption, although specific maxima are highly dependent on the exact substitution pattern. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics
| Electronic Transition | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Benzene ring, Phenyl group, C=C double bond | ~200-280 nm |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
A relevant example is the crystal structure of tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II), a derivative of the closely related 1,4-benzodioxane-2-carboxylic acid. iucr.org The study of this calcium salt reveals key structural features of the 1,4-benzodioxane (B1196944) ring system.
In the crystal structure of this derivative, the calcium ion is coordinated by two monodentate 1,4-benzodioxane-2-carboxylate ligands and four water molecules, resulting in an octahedral coordination geometry. iucr.org The analysis of the 1,4-benzodioxane moiety shows that the dioxane ring adopts a half-chair conformation. iucr.org This non-planar conformation is a characteristic feature of such saturated heterocyclic rings. The carboxylate substituent is found in an axial orientation relative to the dioxane ring. iucr.org
The crystal packing is stabilized by a network of O—H···O and C—H···O hydrogen bonds, which link the individual molecules into a three-dimensional supramolecular assembly. iucr.org Although this example is a saturated (dihydro) derivative, the crystallographic data provides valuable insight into the likely conformation and structural parameters of the core benzodioxine skeleton. For this compound, a crystal structure would similarly elucidate the planarity of the conjugated system and the relative orientation of the phenyl and carbaldehyde substituents.
Table 2: Crystallographic Data for a Representative Derivative (Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxylato)calcium(II)) iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | [Ca(C₉H₇O₄)₂(H₂O)₄] |
| Crystal System | Monoclinic |
| Dioxane Ring Conformation | Half-chair |
| Carboxylate Orientation | Axial |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules like 3-Phenyl-1,4-benzodioxine-2-carbaldehyde.
DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For this molecule, calculations would likely be performed using a basis set like B3LYP/6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com The optimized geometry would reveal the planarity of the phenyl and benzodioxine rings and the relative orientation of the substituents. The central 1,4-dioxine ring is not perfectly planar, and DFT can determine its most stable conformation. nih.gov The electronic structure analysis provides a detailed picture of electron distribution, which is fundamental to understanding the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pearson.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. The LUMO energy is related to the electron affinity, showing the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzodioxine and phenyl rings, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. researchgate.netbhu.ac.in This distribution dictates the molecule's behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack.
Table 1: Representative FMO Properties for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.30 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: These values are illustrative, based on DFT calculations for structurally similar aromatic aldehydes and benzodioxine derivatives. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net An MEP map illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net
Typically, MEP maps use a color scale where red indicates regions of most negative electrostatic potential (high electron density), and blue represents the most positive electrostatic potential (electron-deficient regions). Green and yellow denote areas with intermediate or near-zero potential. wolfram.com
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atom of the carbonyl group in the carbaldehyde function, making it a prime site for electrophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The fused benzene (B151609) ring and the phenyl substituent would show regions of intermediate potential, reflecting their aromatic π-electron systems. researchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as χ² / (2η).
These descriptors provide a comprehensive framework for comparing the reactivity of different molecules. nih.govresearchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.20 |
| Electron Affinity (A) | -ELUMO | 2.30 |
| Electronegativity (χ) | (I+A)/2 | 4.25 |
| Chemical Hardness (η) | (I-A)/2 | 1.95 |
| Chemical Softness (S) | 1/η | 0.51 |
Note: Values are derived from the illustrative HOMO/LUMO energies in Table 1.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule is crucial to its reactivity. Conformational analysis of this compound involves identifying the most stable spatial arrangements of its atoms. The 1,4-dioxane (B91453) ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net For the 1,4-benzodioxine system, the fused benzene ring imposes constraints, leading to a half-chair or boat-like conformation for the dioxine ring.
Computational methods can be used to perform a systematic search of the conformational space to locate energy minima. mdpi.com The presence of bulky substituents at the C2 (carbaldehyde) and C3 (phenyl) positions of the dioxine ring will significantly influence the conformational preference. Steric hindrance between these groups and the rest of the molecule will dictate the most stable geometry. It is likely that the molecule adopts a conformation that minimizes these steric clashes, for example, by orienting the large phenyl and carbaldehyde groups in pseudo-equatorial positions. researchgate.net While the named compound itself is achiral, derivatives with different substitution patterns could exhibit chirality, and computational studies can help predict the relative stability of different stereoisomers.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful technique for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net
For this compound, this approach could be used to study its synthesis, such as the reaction between a catechol derivative, a phenyl-substituted precursor, and a source of the carbaldehyde group. Computational modeling can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify key intermediates. researchgate.net Furthermore, the reactivity of the carbaldehyde group in reactions like Wittig, Grignard, or reduction reactions can be modeled. DFT calculations can predict the activation barriers for these transformations, providing insights into reaction kinetics and helping to optimize reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their activities. frontiersin.org While often used for biological activity, QSAR can also be applied to model chemical reactivity.
In this context, a QSAR model would correlate the structural features of a series of this compound derivatives with a measure of their chemical reactivity, such as reaction rates or equilibrium constants for a specific reaction. The model is built using molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:
Electronic: (e.g., partial charges, dipole moment, HOMO/LUMO energies)
Steric: (e.g., molecular volume, surface area, specific conformational indices)
Topological: (e.g., connectivity indices that describe the branching of the molecular skeleton)
A training set of molecules with known reactivities is used to develop a mathematical equation (the QSAR model) using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The predictive power of the model is then validated using an external test set of compounds. Such a model could be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of compounds with desired chemical properties. frontiersin.org
Future Research Directions and Unexplored Chemical Avenues
Development of Novel and Efficient Synthetic Routes
While plausible synthetic pathways to 3-Phenyl-1,4-benzodioxine-2-carbaldehyde can be postulated based on established organic chemistry principles, there is a clear need for the development of novel, efficient, and high-yielding synthetic routes. Future research could focus on:
Asymmetric Synthesis: The development of stereoselective methods to access enantiomerically pure forms of this compound and its derivatives would be of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Chiral catalysts or auxiliaries could be employed in the key bond-forming reactions to induce stereoselectivity.
Flow Chemistry Approaches: The use of continuous flow reactors for the synthesis of this compound could offer advantages in terms of safety, scalability, and reproducibility.
A significant area of research lies in the exploration of greener synthetic alternatives. One innovative and environmentally friendly approach to synthesizing the core benzodioxane structure involves the reaction of glycerol (B35011) carbonate, a bio-based derivative of glycerol, with catechol. nih.gov This method can be catalyzed by a basic catalyst and often proceeds without the need for a separate reaction solvent, aligning with the principles of green chemistry. nih.gov
Exploration of New Chemical Transformations for Functionalization
The aldehyde and the phenyl group, along with the benzodioxine core, provide multiple sites for further chemical modification. Future studies should aim to explore a wider range of chemical transformations to generate a diverse library of derivatives with potentially novel properties. Key areas for investigation include:
Derivatization of the Aldehyde Group: Beyond simple oxidation and reduction, the aldehyde functionality can be a gateway to a vast array of other functional groups through reactions such as the Wittig reaction to form alkenes, Knoevenagel condensation to produce α,β-unsaturated systems, and reductive amination to generate substituted amines.
Functionalization of the Phenyl Ring: The phenyl group can be subjected to various electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) to introduce new substituents. These modifications can significantly influence the electronic and steric properties of the molecule.
Modification of the Benzodioxine Ring: While the aromatic part of the benzodioxine is relatively stable, the dioxine ring can potentially undergo ring-opening reactions under specific conditions, leading to novel chemical scaffolds.
Investigation of Catalytic Applications Beyond Traditional Organic Synthesis
The structural features of this compound and its derivatives suggest their potential use as ligands in catalysis. Future research could explore:
Asymmetric Catalysis: Chiral derivatives of the compound could be synthesized and evaluated as ligands for a variety of asymmetric transformations, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The rigid benzodioxine backbone could provide a well-defined chiral environment around a metal center.
Organocatalysis: The aldehyde functionality, or derivatives thereof (e.g., imines), could be utilized in organocatalytic reactions. For instance, iminium ion catalysis is a powerful tool in asymmetric synthesis.
Photoredox Catalysis: The aromatic system of the benzodioxine and phenyl rings could be modified to create ligands that participate in photoredox catalytic cycles, enabling novel and sustainable chemical transformations.
Advanced Materials Science Applications (e.g., polymeric scaffolds, sensor development, non-linear optics)
The unique electronic and structural properties of the this compound scaffold make it an attractive building block for advanced materials. Future research directions in this area could include:
Polymer Synthesis: The aldehyde functionality can be used as a reactive handle for polymerization reactions, leading to the formation of novel polymers with potentially interesting thermal, optical, or electronic properties. These could find applications as high-performance plastics or functional materials. Benzoxazine monomers, which share some structural similarities, are known to be used as binders for polymer composite materials.
Sensor Development: The benzodioxine moiety can be incorporated into sensor molecules. The electronic properties of the aromatic system could be modulated upon binding to specific analytes, leading to a detectable signal (e.g., a change in fluorescence or color).
Non-linear Optical (NLO) Materials: The extended π-system of the molecule, particularly after derivatization to create donor-acceptor systems, could lead to materials with significant NLO properties, which are of interest for applications in telecommunications and optical computing.
Green Chemistry Approaches in Synthesis and Derivatization
Applying the principles of green chemistry to the synthesis and modification of this compound is a crucial area for future research. This involves:
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis and reactions of the compound to replace traditional volatile organic compounds.
Catalytic Methods: Focusing on the development and use of highly efficient and recyclable catalysts to minimize waste and energy consumption. This includes both metal-based and organocatalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing the generation of byproducts.
Renewable Feedstocks: Investigating the possibility of synthesizing the benzodioxine core from renewable resources, such as lignin (B12514952) or other biomass-derived platform chemicals. The use of glycerol carbonate is a prime example of this approach. nih.gov
Q & A
Q. Q: What are the common synthetic routes for preparing 3-phenyl-1,4-benzodioxine-2-carbaldehyde, and how can reaction efficiency be optimized?
A: The compound is typically synthesized via condensation reactions involving substituted benzodioxine precursors and aldehydes. For example, a Friedel-Crafts acylation or nucleophilic aromatic substitution may be employed to introduce the phenyl and aldehyde groups. Optimization involves:
- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilic substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates .
- Temperature control : Reactions often proceed at 80–120°C under inert atmospheres to minimize side products .
Purification typically uses column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Advanced Synthesis: Addressing Low Yields
Q. Q: How can researchers resolve low yields in the synthesis of this compound derivatives under oxidative conditions?
A: Contradictions in yield often arise from competing side reactions (e.g., over-oxidation or polymerization). Strategies include:
- Protecting group chemistry : Temporarily shielding the aldehyde group with acetals during oxidation steps .
- Alternative oxidants : Switching from KMnO₄ to milder agents like TEMPO/NaOCl reduces degradation .
- Kinetic monitoring : Real-time HPLC or GC-MS analysis identifies intermediate bottlenecks .
Structural Characterization Basics
Q. Q: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?
A:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at ~10 ppm, benzodioxine ring protons at 6.5–7.5 ppm) .
- X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves crystal packing and bond angles, critical for verifying the dioxine ring geometry .
- FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group .
Advanced Crystallography: Handling Disordered Structures
Q. Q: How can researchers address crystallographic disorder in this compound derivatives?
A: Disorder in the phenyl or dioxine rings complicates refinement. Solutions include:
- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Enantiomorph-polarity estimation : Apply Flack’s x parameter to resolve chiral ambiguities in non-centrosymmetric crystals .
- Dynamic scattering corrections : High-resolution data (d < 0.8 Å) combined with Hirshfeld atom refinement improves accuracy .
Biological Screening Basics
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
A:
- Cytotoxicity : MTT assays in RAW264.7 or HEK293 cells assess viability at 10–100 µM concentrations .
- Anti-inflammatory potential : LPS-stimulated NF-κB inhibition assays measure reductions in TNF-α/IL-6 via ELISA .
- Receptor binding : Radioligand displacement studies (e.g., GABAₐ or benzodiazepine receptors) identify affinity .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the role of this compound in modulating NF-κB signaling pathways?
A:
- Western blotting : Track phospho-IκBα degradation and p65 nuclear translocation in LPS-treated macrophages .
- Kinase inhibition profiling : Use selective inhibitors (e.g., PP2 for Src kinase) to pinpoint targets in upstream signaling (TAK1, Syk) .
- Gene silencing : siRNA knockdown of IRAK1 or MyD88 validates pathway specificity .
Data Contradictions: Analytical Discrepancies
Q. Q: How should researchers resolve discrepancies between computational (DFT) and experimental (X-ray) bond lengths in this compound?
A:
- Basis set validation : Compare B3LYP/6-311+G(d,p) results with higher-level methods (e.g., CCSD(T)) .
- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models in crystallographic refinement to account for atomic displacement .
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to mimic crystal packing .
Advanced Applications: Enantiomer Separation
Q. Q: What chiral separation techniques are effective for resolving enantiomers of this compound derivatives?
A:
- HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) for baseline resolution .
- Crystallization-induced diastereomerism : Co-crystallize with chiral auxiliaries (e.g., (R)-1-phenylethylamine) .
- CD spectroscopy : Monitor Cotton effects at 250–300 nm to confirm enantiopurity .
Stability and Degradation
Q. Q: What factors contribute to the hydrolytic instability of this compound, and how can stability be improved?
A:
- pH sensitivity : The aldehyde group undergoes rapid hydration in aqueous media (pH > 7). Stabilize with lyophilization or storage in anhydrous DMSO .
- Light-induced degradation : Amber vials and inert atmospheres (N₂/Ar) prevent photo-oxidation .
- Derivatization : Convert the aldehyde to a stable oxime or hydrazone for long-term studies .
Advanced Computational Modeling
Q. Q: How can molecular docking predict the binding interactions of this compound with biological targets?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
